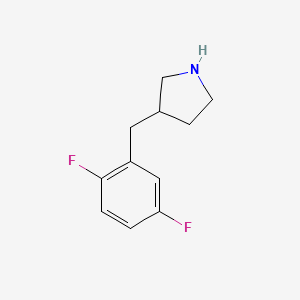

3-(2,5-Difluorobenzyl)pyrrolidine

Description

Properties

Molecular Formula |

C11H13F2N |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

3-[(2,5-difluorophenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C11H13F2N/c12-10-1-2-11(13)9(6-10)5-8-3-4-14-7-8/h1-2,6,8,14H,3-5,7H2 |

InChI Key |

XYHALVLZVWJAAL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1CC2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Pyrrolidone Derivatives and Grignard Reagents (Patent CN110981779B)

One of the most detailed and industrially viable synthetic routes involves a multi-step process starting from pyrrolidone, as described in patent CN110981779B:

Formation of tert-butyl pyrrolidone formate:

Pyrrolidone is reacted with di-tert-butyl carbonate in the presence of a base (alkali catalyst) in a polar or non-polar solvent at -20 to 40 °C for 1-10 hours. The reaction mixture is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate, and saturated salt solution, dried, and concentrated to yield tert-butyl pyrrolidone formate.Grignard reaction with 2,5-difluorobromobenzene:

The tert-butyl pyrrolidone formate is dissolved in an organic solvent and added to a prepared Grignard reagent solution of 2,5-difluorobromobenzene at -30 to 50 °C. The mixture is stirred for 3-12 hours, then quenched with saturated ammonium chloride solution, extracted, washed, dried, and concentrated to obtain 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-tert-butyl formate.Acid-catalyzed dehydration and deprotection:

The intermediate is treated with acid in an organic solvent at 0-100 °C for 1-10 hours to induce dehydration and remove protecting groups, yielding 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.Chiral reduction to R-2-(2,5-difluorophenyl)pyrrolidine:

The dihydropyrrole is reduced using a chiral acid (e.g., D-mandelic acid, D-tartaric acid, D-malic acid, or R-chiral phosphonic acid) and ammonia borane complex in an organic solvent at 20-80 °C for 8-48 hours. The product is isolated by pH adjustment, extraction, washing, drying, and concentration to afford the enantiomerically enriched R-2-(2,5-difluorophenyl)pyrrolidine.

- Mild reaction conditions

- High enantioselectivity

- Suitable for industrial scale-up

- Cost-effective reagents and operations

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | Pyrrolidone, di-tert-butyl carbonate, base, -20 to 40 °C, 1-10 h | tert-butyl pyrrolidone formate | Purification by washing and drying |

| 2 | Grignard reagent of 2,5-difluorobromobenzene, -30 to 50 °C, 3-12 h | 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-tert-butyl formate | Quenching and extraction steps |

| 3 | Acid catalysis, 0-100 °C, 1-10 h | 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole | Dehydration and deprotection |

| 4 | Chiral acid, ammonia borane, 20-80 °C, 8-48 h | R-2-(2,5-difluorophenyl)pyrrolidine | High enantioselectivity |

Alternative Synthesis via Organolithium and Hydroxylamine Derivatives (Patent CN104672121A)

Another method involves the preparation of 2R-(2,5-difluorophenyl)pyrrolidine hydrochloride through organolithium chemistry and subsequent reduction steps:

- Reaction of a precursor compound with N,O-dimethyl hydroxylamine hydrochloride under alkaline conditions to form an intermediate.

- Preparation of an organolithium reagent from 1,4-difluorobenzene and n-butyllithium at -70 to -50 °C.

- Addition of the intermediate to the organolithium reagent at low temperature to form a new compound.

- Titanium(IV) ethoxide-mediated reaction under reflux to form a further intermediate.

- Sodium borohydride reduction at -50 to -30 °C.

- Final base-mediated reaction at -60 to -30 °C to yield the target pyrrolidine hydrochloride.

This method is more complex, involving low-temperature organolithium chemistry and multiple steps of reduction and alkali treatment, suitable for producing the hydrochloride salt form of the compound.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| a | Precursor + N,O-dimethyl hydroxylamine HCl, base, 20-50 °C | Intermediate (2) | Alkali-catalyzed reaction |

| b | 1,4-Difluorobenzene + n-BuLi, -70 to -50 °C | Organolithium reagent | Low temperature organolithium |

| c | Addition of intermediate (2) to organolithium, -70 to -50 °C | Compound (3) | Controlled addition |

| d | Compound (3) + Ti(OEt)4, reflux | Compound (4) | Titanium-mediated reaction |

| e | Compound (4) + NaBH4, -50 to -30 °C | Compound (5) | Reduction step |

| f | Compound (5) + alkali, -60 to -30 °C | 2R-(2,5-difluorophenyl)pyrrolidine hydrochloride | Final product salt form |

Preparation via Protected Pyrrolidine Intermediates (Patent EP3458456B1 and WO2017201241A1)

These patents describe processes involving the preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine derivatives as intermediates in the synthesis of more complex molecules. The synthetic approach often includes:

- Protection of pyrrolidine nitrogen or hydroxyl groups.

- Use of concentrated sulfuric acid or other acid catalysts for functional group transformations.

- Formation of chiral intermediates by stereoselective methods.

- Subsequent deprotection and purification steps.

While specific details on the exact preparation of this compound are less explicit, these methods support the use of protected intermediates and acid-catalyzed steps in the overall synthetic strategy.

Summary of Key Synthetic Features

| Feature | Method 1 (Grignard) | Method 2 (Organolithium) | Method 3 (Protected Intermediates) |

|---|---|---|---|

| Starting Material | Pyrrolidone | Precursor compound + 1,4-difluorobenzene | Protected pyrrolidine derivatives |

| Key Reagents | Di-tert-butyl carbonate, Grignard reagent, chiral acid, ammonia borane | n-Butyllithium, Ti(OEt)4, NaBH4, alkali | Concentrated sulfuric acid, protecting groups |

| Temperature Range | -30 to 100 °C | -70 to reflux | Ambient to elevated temperatures |

| Stereoselectivity | High (chiral acid-mediated reduction) | Moderate to high (controlled organolithium additions) | Controlled by protection/deprotection |

| Industrial Suitability | High (simple, mild, cost-effective) | Moderate (low temp, complex) | Moderate (multi-step protection) |

| Product Form | Free base | Hydrochloride salt | Various derivatives |

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Difluorobenzyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated derivatives.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

3-(2,5-Difluorobenzyl)pyrrolidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to modulation of biological pathways. Detailed studies on its binding modes and effects on cellular processes are ongoing .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of 3-(2,5-Difluorobenzyl)pyrrolidine can be contextualized by comparing it to structurally and functionally related pyrrolidine derivatives. Below is a detailed analysis:

Structural Analogs

Pharmacological and Mechanistic Differences

Target Selectivity :

- The 3-(3-methylthiophen-2-yl) derivative exhibits broad-spectrum activity by targeting ion channels (Na⁺, Ca²⁺) and TRPV1 receptors, making it effective in both acute and chronic pain models .

- In contrast, 2-(2,6-dichlorobenzyl)pyrrolidine-1,3-dione primarily shows anticonvulsant effects, likely due to GABAergic modulation .

- The difluorobenzyl substitution in the target compound may favor interactions with hydrophobic pockets in ion channels, though empirical data is needed to confirm this .

- Efficacy in Pain Models: The 3-methylthiophen-2-yl analog reduced tactile allodynia in oxaliplatin-induced neuropathy (30 mg/kg) but lacked thermal allodynia inhibition in diabetic models .

Synthetic Accessibility :

- Chlorinated derivatives (e.g., 2,6-dichlorobenzyl) require harsh reaction conditions, whereas fluorinated analogs like this compound are synthesized via milder catalytic fluorination, enhancing scalability .

Biological Activity

3-(2,5-Difluorobenzyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 2,5-difluorobenzyl group. Its molecular formula is C11H12F2N. The unique structural features of this compound contribute to its biological activity, particularly in the realm of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is linked to its interactions with various biological targets. The difluorobenzyl moiety enhances lipophilicity, which may influence the compound's ability to cross biological membranes and interact with cellular targets. Research indicates that compounds with similar structures have been studied for their effects on several biological targets, including:

- Cyclin-dependent kinases (CDKs) : These enzymes play crucial roles in cell cycle regulation and are often targeted in cancer therapy.

- Glycogen synthase kinase-3 (GSK-3) : Inhibition of GSK-3 has been associated with neuroprotective effects and potential treatment for neurodegenerative diseases.

Therapeutic Applications

This compound shows promise as a pharmaceutical agent. Potential applications include:

- Anticancer agents : Due to its ability to modulate CDK activity.

- Neuroprotective drugs : By targeting GSK-3, it may offer benefits in treating conditions like Alzheimer's disease.

- Antimicrobial agents : Similar pyrrolidine derivatives have demonstrated antibacterial properties against resistant strains.

Case Studies and Research Findings

Recent studies have investigated the biological activity of compounds related to this compound. Below is a summary of key findings:

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthesis techniques have improved enantioselectivity and efficiency. The following table outlines some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine | Difluorophenyl group | Different substitution pattern affects activity. |

| 1-(4-Chlorophenyl)-3-(3,5-difluorobenzyl)urea | Urea linkage instead of pyrrolidine | Potentially different biological activities. |

| N-Methyl-2-(2,5-difluorophenyl)pyrrolidine | Methyl substitution on nitrogen | May influence solubility and receptor binding. |

Q & A

Q. What are the common synthetic routes for preparing 3-(2,5-Difluorobenzyl)pyrrolidine, and how do reaction conditions influence yield and purity?

A widely reported method involves the alkylation of pyrrolidine with 2,5-difluorobenzyl halides (e.g., bromide or chloride) under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) at elevated temperatures (~150°C) facilitates nucleophilic substitution, yielding the target compound . Reaction optimization studies suggest that controlling stoichiometry (1:1.2 molar ratio of pyrrolidine to benzyl halide) minimizes by-products like dialkylated species. Solvent polarity and temperature are critical: DMF enhances reactivity but requires post-reaction extraction with ethyl acetate and washing with ammonium chloride to remove residual amines . Yields typically range from 70–93% after purification via column chromatography .

Q. How can researchers characterize the structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy : H NMR confirms substitution patterns (e.g., δ 3.30–3.33 ppm for pyrrolidine protons adjacent to the benzyl group) and absence of unreacted starting materials .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% typical) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 212.1 for CHFN) .

- Elemental Analysis : Matches calculated vs. observed percentages for C, H, N (e.g., N ≈ 7.5% for CHFN) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound with high enantiomeric excess (ee)?

Chiral resolution or asymmetric catalysis can achieve enantioselectivity. For example:

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce stereochemistry during alkylation, followed by auxiliary removal .

- Catalytic Asymmetric Hydrogenation : Apply transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce intermediate imines or enamines, yielding ee >90% .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture .

Q. How does the fluorine substitution pattern on the benzyl group influence biological activity?

The 2,5-difluoro configuration enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, improving blood-brain barrier penetration in neurological studies . Electrophilic fluorine atoms also engage in halogen bonding with target proteins (e.g., MetAP-2 inhibitors), as shown in docking studies where 2,5-difluorobenzyl derivatives exhibited higher binding affinity (ΔG = -9.2 kcal/mol) than mono-fluorinated analogs .

Q. What computational methods predict the binding modes of this compound derivatives to biological targets?

- Molecular Docking : Software like AutoDock Vina models interactions with active sites (e.g., MetAP-2’s catalytic His residue) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, revealing key hydrogen bonds (e.g., F···His interactions) .

- QSAR Models : Regression analyses correlate substituent electronic parameters (Hammett σ) with IC values for antimicrobial activity .

Q. How can discrepancies in reported biological activity data be resolved?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:

- Standardized Protocols : Use validated assays (e.g., CLSI guidelines for antimicrobial testing) .

- Purity Verification : Confirm compound integrity via HPLC and NMR before testing .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP >2.5 correlates with improved antifungal activity) .

Methodological Considerations

Q. How can reaction scalability be improved without compromising efficiency?

- Continuous Flow Reactors : Enable precise control of temperature and residence time, reducing side reactions during benzylation .

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported KCO) reduce waste and costs .

- In-Line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .

Q. What solvent systems minimize by-product formation during synthesis?

Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms but require thorough post-reaction washing. Alternatives like acetonitrile offer lower toxicity and easier removal under reduced pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.